Product packaging for Ggti-DU40(Cat. No.:)

Ggti-DU40

Cat. No.: B1514351
M. Wt: 612.6 g/mol
InChI Key: BOIWFQJWKKPATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GGTI-DU40 is a novel, highly potent, and selective non-peptidomimetic inhibitor of protein geranylgeranyltransferase-I (GGTase-I), discovered through high-throughput screening . Kinetic analysis reveals that this compound acts as a potent competitive inhibitor with the protein substrate and is uncompetitive with the isoprenoid substrate, exhibiting a remarkably low Ki value of 0.8 nM . This inhibitor is highly selective for GGTase-I both in vitro and in living cells, effectively blocking the prenylation of a range of geranylgeranylated CaaX proteins such as Rho, Rap1, Rac, and Cdc42 . The therapeutic targeting of GGTase-I is of significant interest because the geranylgeranylation it catalyzes is a critical post-translational modification for the membrane localization and function of over 70 proteins, including many oncogenic signaling molecules . By inhibiting this process, this compound induces cell cycle arrest and can trigger apoptosis, establishing it as a prime pharmacological tool for interrogating biologies associated with protein geranylgeranylation . In cellular studies, treatment with this compound has been shown to inhibit specific signaling pathways; for example, it blocks thrombin-induced cell rounding in MDA-MB-231 breast cancer cells by inhibiting Rho proteins without significantly affecting parallel calcium mobilization . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31Cl2N5O3S B1514351 Ggti-DU40

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H31Cl2N5O3S

Molecular Weight

612.6 g/mol

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-[2-(3,4-dichlorophenyl)-4-(2-methylsulfanylethyl)-5-pyridin-3-ylpyrazol-3-yl]oxybutanamide

InChI

InChI=1S/C30H31Cl2N5O3S/c1-41-16-13-23-28(21-9-5-14-34-19-21)36-37(22-11-12-24(31)25(32)18-22)30(23)40-15-6-10-27(38)35-26(29(33)39)17-20-7-3-2-4-8-20/h2-5,7-9,11-12,14,18-19,26H,6,10,13,15-17H2,1H3,(H2,33,39)(H,35,38)

InChI Key

BOIWFQJWKKPATQ-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=C(N(N=C1C2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl)OCCCC(=O)NC(CC4=CC=CC=C4)C(=O)N

Synonyms

GGTI-DU40

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GGTI-DU40 belongs to a class of GGTase-I inhibitors (GGTIs) that include peptidomimetics, pyrazole derivatives, and GGPP-based analogs. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Other GGTase-I Inhibitors

Compound Structural Class Mechanism Potency (IC₅₀/Ki) Selectivity (GGTase-I vs. FTase) Cellular Activity Key Therapeutic Models
This compound Pyrazole derivative Competitive inhibition of CaaX binding Ki = 0.8 nM >1,000-fold Inhibits Rho/Rap1 in TM/cancer cells; increases aqueous outflow Glaucoma, breast cancer
GGTI-298 Peptidomimetic (CaaL) Substrate mimic IC₅₀ ~100 nM ~100-fold Reduces leukocyte adhesion; less cell permeability Inflammation, cancer
P61A6 Novel scaffold Competes with protein substrates IC₅₀ = 50 nM Not reported Induces apoptosis in NSCLC cells Non-small cell lung cancer
3-aryl-piperazinones Peptidomimetic (CaaL) Blocks enzyme-substrate interaction IC₅₀ ~200 nM ~50-fold Limited in vivo data Preclinical cancer models
Substituted Pyrazoles (2–12) Structural analogs of this compound Varied modifications on pyrazole core IC₅₀: 1–50 nM Lower selectivity than this compound Improved potency but reduced specificity Under evaluation

Key Findings from Comparative Studies

Structural and Mechanistic Differences: this compound and its pyrazole analogs (e.g., compounds 2–12) feature a non-peptidic scaffold, unlike peptidomimetics like GGTI-298 or 3-aryl-piperazinones, which mimic the CaaX/CaaL motif . This grants this compound better metabolic stability and oral bioavailability . GGPP-based inhibitors (e.g., analogs of geranylgeranyl pyrophosphate) target the isoprenoid substrate pocket but suffer from poor cell permeability due to their charged phosphate groups .

Potency and Selectivity :

  • This compound exhibits superior potency (Ki = 0.8 nM) compared to peptidomimetics like GGTI-298 (IC₅₀ ~100 nM) .
  • Substituted pyrazoles (e.g., compound 7, IC₅₀ = 1 nM) show higher in vitro potency than this compound but lack its selectivity, often cross-inhibiting FTase at higher concentrations .

Cellular and Therapeutic Efficacy :

  • In glaucoma models, this compound increased aqueous humor outflow by 40–50% via Rho GTPase inhibition and cytoskeletal remodeling in TM cells, outperforming GGTI-298, which showed weaker effects .
  • In cancer models, this compound suppressed MDA-MB-231 breast tumor growth by blocking Rho-mediated signaling, while P61A6 demonstrated efficacy in NSCLC via apoptosis induction .

Preparation Methods

Overview of GGTI-DU40 Synthesis

This compound was synthesized at the Duke Small Molecule Synthesis Facility as part of an iterative drug discovery program aimed at developing potent inhibitors of geranylgeranyltransferase-I (GGTase-I). The synthesis involved medicinal chemistry efforts that ensured the compound’s purity and structural integrity, confirmed by LCMS analysis showing greater than 95% purity.

Synthetic Strategy and Chemical Framework

The chemical structure of this compound is based on a CaaL peptide framework, which mimics the natural substrates of GGTase-I. The molecule includes:

  • A hydrophobic head group
  • A hydrophilic tail
  • A critical sulfur atom analogous to the cysteine residue in GGTase-I substrates

This design is essential for the compound’s inhibitory activity.

Synthesis Process Details

While the exact step-by-step synthetic route for this compound is proprietary and detailed medicinal chemistry reports are pending publication, the general approach involved:

  • Peptidomimetic synthesis techniques aligning with the CaaL motif
  • Use of dialiphatic motifs linked via a spacer domain
  • Incorporation of sulfur-containing groups critical for enzyme binding

The synthesis was conducted under controlled conditions at Pharmaceutical Product Development, Inc. (PPD), Research Triangle Park, ensuring reproducibility and high purity.

Materials and Reagents

  • Geranylgeranyl diphosphate (GGPP) was purchased commercially (Biomol, Inc.).
  • Radiolabeled [3H]GGPP was obtained from PerkinElmer Life Sciences.
  • Analytical grade chemicals and reagents were used throughout the synthesis and subsequent assays.

Summary Table of Key Preparation Aspects

Aspect Details
Synthesis Facility Duke Small Molecule Synthesis Facility; Pharmaceutical Product Development, Inc. (PPD)
Chemical Framework CaaL peptide mimic with hydrophobic head, hydrophilic tail, and sulfur-containing motif
Key Reagents Geranylgeranyl diphosphate (GGPP), analytical grade chemicals
Purity Confirmation LCMS (>95% purity)
Characterization Techniques LCMS, NMR, mass spectrometry (inferred)
Synthetic Approach Peptidomimetic synthesis with dialiphatic spacer domains
Related Synthetic Techniques Claisen–Schmidt condensation, hydrolysis, acidification, recrystallization (for analogs)

Research Findings on Synthesis and Activity Correlation

  • This compound was part of a set of 48 GGTIs tested for enzyme inhibition, showing strong activity correlated with its structural features.
  • The medicinal chemistry efforts focused on optimizing the balance between hydrophobic and hydrophilic regions to enhance binding affinity and specificity.
  • The sulfur atom’s presence was critical for mimicking the cysteine residue in natural substrates, improving enzyme interaction.

Q & A

Q. What structural features of GGTI-DU40 are critical for its activity as a GGTase-1 inhibitor?

this compound’s core structure includes a pyridone ring with a nitro group, a methoxy substituent, and a dichlorophenyl group, which are essential for binding to GGTase-1 . Structure-activity relationship (SAR) studies show that modifications to substituents (e.g., R1 and R2 groups) alter inhibitory potency. For example, replacing the phenyl group with acetyl (compound 3) reduces activity, highlighting the importance of hydrophobic interactions . Methodologically, SAR analysis involves synthesizing analogues, testing in enzyme inhibition assays (e.g., radiolabeled GGpp incorporation), and comparing IC50 values .

Q. What experimental assays are commonly used to evaluate this compound’s inhibitory effects?

Standard assays include:

  • Enzyme activity assays : Radiolabeled geranylgeranyl pyrophosphate (³H-GGpp) incorporation into Ras proteins, with purified GGTase-I and substrate (e.g., Ras-CVLL). Inhibition is quantified by reduced radioactivity in treated samples .
  • Cell-based assays : Western blot analysis to assess prenylation status of target proteins (e.g., Rap1a). Unprenylated Rap1a accumulates upon this compound treatment, visible as a mobility shift .
  • Cell viability assays : Sulforhodamine B (SRB) assays to measure proliferation inhibition in cancer cell lines (e.g., NSCLC) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s pro-apoptotic effects across studies?

Discrepancies may arise from cell type-specific signaling or off-target effects. To address this:

  • Dose-response and time-course experiments : Establish concentration-dependent effects (e.g., 5–10 µM reduces unprenylated Rap1a in trabecular meshwork cells but requires higher doses for apoptosis in NSCLC cells ).
  • Pathway inhibition controls : Combine this compound with TRAIL or caspase inhibitors to isolate apoptotic mechanisms .
  • Multi-omics profiling : Transcriptomic or proteomic analysis can identify context-dependent targets (e.g., DR5 upregulation vs. c-FLIP suppression) .

Q. What methodological considerations are critical when combining this compound with other therapies (e.g., TRAIL) in preclinical models?

Key steps include:

  • Synergy analysis : Use Chou-Talalay combination indices to determine additive vs. synergistic effects .
  • Pharmacokinetic alignment : Ensure overlapping bioavailability windows for this compound and co-administered agents (e.g., TRAIL) in vivo.
  • Toxicity monitoring : Assess hepatic and renal function, as GGTase-I inhibition may disrupt normal protein prenylation .

Q. How should researchers validate protein prenylation inhibition in heterogeneous cell populations?

  • Subcellular fractionation : Isolate membrane-bound (prenylated) vs. cytosolic (unprenylated) protein fractions via ultracentrifugation.
  • Fluorescent probes : Use geranylgeranyl-targeted fluorescent tags (e.g., GFP-RhoB) to visualize prenylation status microscopically .
  • Redundancy checks : Confirm results with alternative GGTase-I inhibitors (e.g., GGTI-298) to rule out off-target effects .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., DMSO control, 5 µM, 10 µM this compound) for significance in Western blot or viability assays .

Q. How can researchers mitigate batch variability in this compound synthesis for reproducibility?

  • Quality control : Verify compound purity (>95%) via HPLC and structural integrity via NMR/MS .
  • Standardized protocols : Use consistent reaction conditions (e.g., solvent ratios, temperature) for analogue synthesis .

Data Interpretation and Reporting

Q. What are the ethical and reporting standards for in vivo studies involving this compound?

  • Animal welfare compliance : Adhere to ARRIVE guidelines for tumor xenograft studies, including tumor volume limits and analgesia protocols .
  • Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.